N-{4-[1-(2-methoxyacetyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[1-(2-methoxyacetyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a complex organic compound known for its unique structural characteristics The compound consists of a pyrazole core connected to a sulfonamide group and a methoxyacetyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{4-[1-(2-methoxyacetyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide typically involves multiple steps, beginning with the formation of the pyrazole ring. Key reactants include phenylhydrazine and a diketone, which undergo cyclization in the presence of acid or base catalysts. Following the formation of the pyrazole core, the methoxyacetyl and sulfonamide groups are introduced through a series of nucleophilic substitution reactions under controlled conditions (usually involving mild temperatures and appropriate solvents such as dichloromethane).
Industrial Production Methods: Industrial-scale production of this compound necessitates robust optimization of the synthetic pathway. Often, this involves using continuous flow reactors to ensure consistent product quality and reduce reaction times. Various purification methods, including crystallization and chromatography, are utilized to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: The compound is known to undergo several chemical reactions:
Oxidation: Oxidation of the methoxy group can lead to the formation of more reactive intermediates, which can be further functionalized.
Reduction: The compound’s sulfonamide group is susceptible to reduction under specific conditions, forming amines.
Substitution: The aromatic rings in the structure provide sites for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating reagents for substitution reactions. Reactions are often conducted in solvents like acetone, methanol, or dimethyl sulfoxide at temperatures ranging from ambient to reflux conditions.
Major Products Formed: Major products depend on the type of reaction, but can include hydroxylated derivatives, amines, and various substituted pyrazoles.
Scientific Research Applications
N-{4-[1-(2-methoxyacetyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide has extensive applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studies show its potential as an enzyme inhibitor, impacting metabolic pathways.
Medicine: Explored for its therapeutic potential in treating conditions such as inflammation and cancer, due to its interaction with specific protein targets.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects by binding to specific molecular targets, such as enzymes or receptors, thereby inhibiting their activity. Its mechanism involves the interaction of the methoxyacetyl and sulfonamide groups with the active site of the target, blocking substrate access and altering the biochemical pathways.
Comparison with Similar Compounds
When compared with compounds such as N-(4-methoxyphenyl)methanesulfonamide and 1-(2-methoxyacetyl)-3,5-diphenylpyrazole, N-{4-[1-(2-methoxyacetyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide stands out due to its unique combination of functional groups which enhance its binding affinity and selectivity for certain biological targets.
By exploring these intricate details, we can appreciate the multifaceted nature of this compound and its significant contributions to various scientific fields.
Properties
IUPAC Name |
N-[4-[2-(2-methoxyacetyl)-3-phenyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S/c1-26-13-19(23)22-18(15-6-4-3-5-7-15)12-17(20-22)14-8-10-16(11-9-14)21-27(2,24)25/h3-11,18,21H,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGIXLYZMKSKATN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1C(CC(=N1)C2=CC=C(C=C2)NS(=O)(=O)C)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.